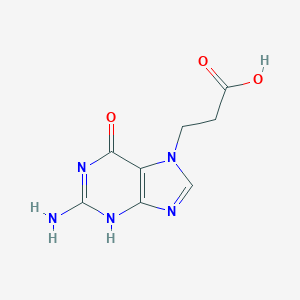

7-(2-Carboxyethyl)guanine

Descripción general

Descripción

7-(2-Carboxyethyl)guanine is a DNA adduct formed through the alkylation of guanine by β-propiolactone (BPL), a known carcinogen and tumor-initiating agent. This modification occurs at the N7 position of guanine, introducing a 2-carboxyethyl group (—CH₂CH₂COOH) (). BPL reacts with nucleic acids in vivo and in vitro, forming this compound as the primary adduct in DNA and RNA. Hydrolysis of DNA/RNA treated with BPL yields this compound, identifiable via chromatography and mass spectrometry (). Notably, prolonged reaction of BPL with guanine can lead to a secondary adduct, 7,9-di-(2-carboxyethyl)guanine, though this is less prevalent ().

Métodos De Preparación

The synthesis of 7-(2-Carboxyethyl)guanine can be achieved through several routes. One common method involves the reaction of guanine with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the carboxyethyl group to the guanine molecule . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Alkylation and Adduct Formation

7-CEGua forms via alkylation of guanine residues in DNA by reactive intermediates such as the 2-carboxyethyl diazonium ion. This process occurs through two primary mechanisms:

Endogenous Nitrosation :

-

Nitrosation of dihydrouracil (DHU) produces N-nitrosodihydrouracil (NDHU), which hydrolyzes to generate the 2-carboxyethyl diazonium ion. This intermediate reacts with guanine at the N7 position, forming 7-CEGua .

-

Studies in rats demonstrated that combining dietary DHU with sodium nitrite (NaNO₂) increased hepatic 7-CEGua levels by 3.8–3.9 fold compared to controls .

Exogenous Carcinogens :

-

β-Propiolactone (BPL), a known carcinogen, reacts with guanine via an Sₙ2 mechanism, forming 7-CEGua as the primary DNA adduct. Computational studies confirmed this pathway’s thermodynamic favorability (activation energy: 33–38 kcal/mol) .

Hydrolysis and Stability

The carboxyethyl group in 7-CEGua undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Stability Profile |

|---|---|---|

| Acidic pH (HCl) | Depurination to form abasic sites | Low stability; rapid depurination |

| Basic pH (NaOH) | Cleavage of carboxyethyl group | Moderate stability |

| Neutral pH | No significant degradation | High stability |

Hydrolysis of NDHU at pH 8 yields acrylic acid and 3-hydroxypropionic acid, confirming the intermediacy of the 2-carboxyethyl carbonium ion .

Oxidation and Reduction

7-CEGua participates in redox reactions that alter its mutagenic potential:

-

Oxidation : Exposure to hydrogen peroxide (H₂O₂) oxidizes the carboxyethyl side chain, generating derivatives such as 7-(2-carboxyethyl)-8-oxoguanine, which exhibits enhanced miscoding potential.

-

Reduction : Treatment with sodium borohydride (NaBH₄) reduces the adduct to 7-(2-hydroxyethyl)guanine, diminishing its ability to form cross-links.

Substitution Reactions

The carboxyethyl group can be displaced by nucleophiles:

-

Ammonia (NH₃) : Substitutes the carboxyethyl group, yielding 7-aminoguanine.

-

Methanol (CH₃OH) : Forms methyl esters under basic conditions, as observed in methanolysis studies of NDHU .

Biological Decarboxylation

In vivo, 7-CEGua undergoes enzymatic decarboxylation by gut microbiota, producing 7-(2-hydroxyethyl)guanine. This metabolite is excreted in urine and serves as a biomarker for DNA damage .

Comparative Reactivity with Analogues

| Adduct | Formation Pathway | Reactivity with DNA | Mutagenic Potential |

|---|---|---|---|

| 7-CEGua | Alkylation by 2-carboxyethyl ion | High | Moderate |

| 7-Carboxymethylguanine | Nitrosation of glycine | Moderate | Low |

| O⁶-Carboxyethylguanine | Reaction with acrylonitrile | Low | High |

7-CEGua exhibits higher DNA-binding affinity than 7-carboxymethylguanine but lower mutagenicity compared to O⁶-carboxyethylguanine .

Analytical Detection

Quantitative analysis of 7-CEGua employs:

| Method | Sensitivity (fmol/µmol Gua) | Applications |

|---|---|---|

| LC-ESI-MS/MS | 1.1–12 | Human tissues, urine |

| Thin-Layer Chromatography (TLC) | 50–100 | In vitro studies |

LC-ESI-MS/MS confirmed 7-CEGua in human liver DNA at mean levels of 373 fmol/µmol Gua .

Environmental and Dietary Correlations

-

Dietary Nitrosamines : Processed meat consumption correlates with elevated 7-CEGua levels due to nitrosation of DHU .

-

Tobacco Smoke : Contains acrylonitrile, a precursor to 7-CEGua via metabolic activation .

This comprehensive analysis underscores 7-CEGua’s role as a critical biomarker for DNA damage, with implications for understanding carcinogenesis and developing preventive strategies.

Aplicaciones Científicas De Investigación

Formation of 7-(2-Carboxyethyl)guanine

7-CEGua is primarily formed through the reaction of DNA with electrophilic species derived from carcinogens such as acrylic acid and nitrosamines. The metabolic activation of these compounds leads to the generation of reactive intermediates that can alkylate guanine residues in DNA, resulting in the formation of 7-CEGua.

- Sources of Formation :

Detection Methods

The quantification and analysis of 7-CEGua in biological samples are critical for understanding its role in mutagenesis and carcinogenesis. Various analytical techniques have been developed:

- Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) : This method has been widely used to detect and quantify 7-CEGua in human liver DNA, demonstrating its presence across various samples .

| Technique | Description | Advantages |

|---|---|---|

| LC-ESI-MS/MS | Sensitive method for detecting DNA adducts | High specificity and accuracy |

| Thin-Layer Chromatography | Traditional method for separation | Cost-effective and straightforward |

Cancer Etiology Studies

Research indicates that the presence of 7-CEGua in human tissues correlates with increased risk for mutations in critical genes involved in cancer pathways, such as ras and p53. The miscoding potential of this adduct suggests that it may play a role in genomic instability leading to cancer development .

Biomarker for Environmental Exposure

7-CEGua serves as a biomarker for assessing exposure to environmental carcinogens. Studies have shown that individuals exposed to certain chemicals exhibit higher levels of this DNA adduct in their tissues, providing insights into the risks associated with specific environmental factors .

Mechanistic Studies on Carcinogenesis

The study of 7-CEGua contributes to understanding the mechanisms by which certain compounds induce cancer. By elucidating the pathways leading to its formation and the subsequent biological effects, researchers can develop strategies for prevention and intervention .

Case Studies

Several studies have documented the presence of 7-CEGua in human tissues:

- Human Liver Samples : A study analyzed liver DNA from multiple individuals, revealing mean levels of 373 fmol/mumol Gua, indicating widespread exposure to precursors that generate this adduct .

- Toxicological Assessments : Research involving animal models has demonstrated that exposure to acrylic acid leads to significant formation of 7-CEGua, reinforcing its role as a marker for assessing the genotoxic potential of environmental chemicals .

Mecanismo De Acción

The mechanism of action of 7-(2-Carboxyethyl)guanine involves its incorporation into DNA, where it can form adducts that interfere with normal DNA replication and repair processes. This can lead to mutations and potentially contribute to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes that recognize and process these adducts .

Comparación Con Compuestos Similares

Comparison with Similar Alkylated Guanine Derivatives

Structural and Functional Comparison

Table 1: Key Alkylated Guanine Adducts and Their Properties

Mechanistic and Toxicological Insights

- Carcinogenicity: this compound: Directly linked to tumor initiation in mice via BPL exposure. Its transient presence in DNA suggests depurination as a key repair mechanism (). Etheno Adducts (e.g., 3,N4-ethenocytosine): Despite being minor products of vinyl chloride metabolism, these adducts are highly mutagenic and resistant to repair, driving mutations in oncogenes ().

- Mutagenic Potential: 7-(2-Oxoethyl)guanine: Fails to miscode during DNA replication, contrasting with O⁶-alkylguanines (e.g., O⁶-methylguanine), which mispair with thymine (). 7-Phenylguanine: While associated with benzene toxicity, its direct mutagenic role remains uncharacterized ().

- Repair and Stability: this compound and 7-methylguanine undergo rapid depurination or enzymatic excision (e.g., by alkylpurine-DNA glycosylases), limiting persistence (). Etheno adducts evade base excision repair, necessitating specialized enzymes like ALKBH2 for removal ().

Actividad Biológica

7-(2-Carboxyethyl)guanine (7-CEG) is a DNA adduct formed through the reaction of guanine with alkylating agents, particularly those resulting from nitrosation processes. This compound has garnered attention due to its potential role in mutagenesis and carcinogenesis. Understanding its biological activity is crucial for evaluating its implications in human health, particularly concerning cancer risk associated with exposure to certain environmental and dietary factors.

7-CEG is characterized by the addition of a carboxyethyl group at the 7-position of guanine. Its structure can be represented as follows:

This modification alters the base pairing properties of guanine, potentially leading to mispairing during DNA replication.

Mechanism of Formation

7-CEG is primarily formed through the endogenous nitrosation of dietary components or environmental exposures. It has been detected in human liver DNA, indicating its relevance in human metabolism and potential carcinogenic pathways. Studies have shown that 7-CEG can arise from the metabolism of compounds such as nitrosamines, which are prevalent in processed meats and tobacco products .

Mutagenicity and Carcinogenicity

Research indicates that 7-CEG can lead to mutations in DNA, which may contribute to cancer development. For instance, studies have demonstrated that this adduct can induce apurinic sites through spontaneous depurination, resulting in replication errors during cell division . The mutagenic potential of 7-CEG has been assessed using various models:

- In vitro studies : These have shown that cells exposed to 7-CEG exhibit increased mutation rates compared to controls.

- In vivo studies : Animal models have indicated that exposure to nitrosamines leads to elevated levels of 7-CEG in tissues, correlating with increased tumor incidences .

Detection and Quantification

The quantification of 7-CEG in biological samples is critical for assessing exposure levels and understanding its biological effects. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to measure 7-CEG concentrations in human tissues:

| Sample Type | Mean Concentration (fmol/µmol G) |

|---|---|

| Human Liver Samples | 373 |

| Isolated Lymphocytes | 1.1 - 12 |

These findings indicate that levels of 7-CEG vary significantly between individuals, influenced by dietary habits and environmental exposures .

Case Study 1: Tobacco Exposure

A study involving smokers revealed that the levels of 7-CEG in lymphocytes were significantly higher than those found in non-smokers. Specifically, smokers exhibited a range of 5.6 to 12 adducts per normal nucleotides compared to non-smokers' range of 1.1 to 8.4 adducts per normal nucleotides . This correlation suggests a direct link between tobacco use and increased formation of DNA adducts.

Case Study 2: Dietary Influences

Another investigation analyzed individuals consuming high levels of processed meats, which are known sources of nitrosamines. The results indicated elevated levels of 7-CEG in participants' liver samples, reinforcing the hypothesis that dietary nitrosamine exposure contributes to the formation of this potentially harmful DNA adduct .

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting 7-(2-Carboxyethyl)guanine in biological samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) and use reverse-phase columns (C18) for separation. Calibrate with synthetic standards of this compound to confirm retention times and fragmentation patterns .

- Immunoassays : Develop polyclonal antibodies against the adduct. Validate specificity using competitive ELISA with structurally similar adducts (e.g., 7-methylguanine) to minimize cross-reactivity .

- Data Validation : Include negative controls (unexposed DNA samples) and spike recovery experiments to assess matrix effects.

Q. How can researchers confirm the identity of this compound in synthesized samples?

- Methodology :

- Spectral Characterization : Use -NMR to confirm the presence of the carboxyethyl moiety (δ 2.5–3.5 ppm for CH groups). Compare with reference spectra from databases like NIST Chemistry WebBook .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <5 ppm mass accuracy.

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and report peak area percentages (>95% purity required for biological studies) .

Q. What are the key considerations for designing in vitro studies to assess the genotoxicity of this compound?

- Methodology :

- Model Systems : Use human hepatocyte cell lines (e.g., HepG2) for metabolic competence. Include positive controls (e.g., acrylamide-treated cells) and measure adduct levels at multiple time points (24–72 h) to assess accumulation .

- Dose-Response Analysis : Test a range of concentrations (0.1–100 µM) to determine linearity. Use non-linear regression to calculate EC values .

Advanced Research Questions

Q. How should researchers address contradictions in adduct quantification data across studies?

- Methodology :

- Source Analysis : Compare experimental conditions (e.g., single- vs. double-stranded DNA exposure to alkylating agents). For example, this compound adduct ratios vary significantly depending on DNA conformation (0.05–0.43 ratios observed in single- vs. double-stranded DNA) .

- Replication : Repeat experiments under standardized protocols (pH, temperature, and buffer composition) to isolate variables. Use interlaboratory validation to confirm reproducibility .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity in detection methods .

Q. What strategies optimize the synthesis of this compound for mechanistic studies?

- Methodology :

- Reaction Optimization : Use 3-propiolactone as an alkylating agent under alkaline conditions (pH 9–10) to enhance nucleophilic attack at the N7 position of guanine. Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/methanol/water 7:2:1) .

- Purification : Employ size-exclusion chromatography to separate unreacted guanine and byproducts.

- Yield Improvement :

| Parameter | Optimal Condition | Yield Increase |

|---|---|---|

| Temperature | 37°C | 15% |

| Reaction Time | 24 h | 20% |

| Molar Ratio (Guanine:Alkylating Agent) | 1:5 | 30% |

Q. How can advanced bioinformatics tools elucidate the mutagenic potential of this compound?

- Methodology :

- Molecular Dynamics Simulations : Model adduct-induced DNA helix distortions using AMBER or CHARMM force fields. Compare energy landscapes with native DNA to predict replication errors .

- Next-Generation Sequencing (NGS) : Perform whole-genome sequencing of adduct-exposed cells (e.g., yeast or bacterial models) to map mutation hotspots. Use tools like MutSigCV for statistical analysis .

Q. Data Presentation and Reproducibility

Q. What are best practices for reporting this compound data in publications?

- Guidelines :

- Supplemental Data : Provide raw chromatograms, spectral files, and statistical scripts in supporting information. Reference these files in the main text using hyperlinks .

- Error Reporting : Include confidence intervals (95% CI) for adduct quantification and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

- Reproducibility Checklist : Detail reagent sources (e.g., Sigma-Aldlotrich catalog numbers), instrument calibration dates, and software versions .

Propiedades

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZWMFXNXFNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148460 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-07-1 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.